molecular formula C14H21NO7S B1681777 Sulbactam pivoxil CAS No. 69388-79-0

Sulbactam pivoxil

Katalognummer: B1681777
CAS-Nummer: 69388-79-0
Molekulargewicht: 347.39 g/mol
InChI-Schlüssel: OHPVYKXTRACOSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulbactam-Pivozil ist ein irreversibler β-Lactamase-Inhibitor, der in Kombination mit β-Lactam-Antibiotika eingesetzt wird, um deren Wirksamkeit zu verbessern. Diese Verbindung ist besonders nützlich zur Bekämpfung bakterieller Infektionen, bei denen die Bakterien durch die Produktion von β-Lactamase-Enzymen Resistenzen entwickelt haben . Sulbactam-Pivozil ist ein Prodrug, d. h. es wird im Körper in seine aktive Form, Sulbactam, umgewandelt. Diese Umwandlung ermöglicht eine bessere Absorption und Bioverfügbarkeit bei oraler Verabreichung .

Wissenschaftliche Forschungsanwendungen

Sulbactam pivoxil is a prodrug that enhances the effectiveness of beta-lactam antibiotics by acting as a beta-lactamase inhibitor . this compound is well absorbed and, through rapid enzymatic hydrolysis, effectively delivers sulbactam into the serum .

Clinical Studies and Outcomes

A retrospective study evaluated the effectiveness and safety of sulbactam for extensively drug-resistant Acinetobacter baumannii (XDR-AB) infections . The study included 52 patients treated with intravenous sulbactam (SBT) . The primary outcome measured was the 28-day all-cause mortality, and the secondary outcome was the 14-day clinical response and the time of response .

  • Mortality and Response Rates: The 28-day all-cause mortality rate was 36.5% (19/52), and the favorable 14-day clinical response rate was 59.6% (31/52) .
  • Factors Influencing Outcomes: The 28-day mortality was independently associated with coinfection with gram-positive bacteria and a shorter duration of therapy . A favorable 14-day clinical response was associated with the dose of sulbactam and a longer treatment duration . Higher creatinine clearance was associated with a worse clinical response, while a higher sulbactam dosage was significantly correlated with a shorter time to clinical response .
  • Adverse Effects: No adverse effects related to sulbactam were reported in the study .

Advantages of Carboxyl-Terminated Double Esters

Carboxyl-terminated double esters, like this compound, have several potential advantages over their nonionizable lipophilic counterparts :

  • Water solubility
  • Crystallinity
  • Choice of salts for dosage forms
  • Formation of innocuous byproducts on hydrolysis

HPLC Method for Simultaneous Determination

Biologische Aktivität

Sulbactam pivoxil is a prodrug of sulbactam, a beta-lactamase inhibitor that enhances the efficacy of beta-lactam antibiotics by overcoming bacterial resistance mechanisms. This compound is particularly notable for its improved oral bioavailability compared to sulbactam itself, making it a valuable addition to antibiotic therapy.

This compound works primarily as an irreversible beta-lactamase inhibitor . By inhibiting beta-lactamase enzymes produced by resistant bacteria, it protects co-administered beta-lactam antibiotics from degradation. This mechanism allows for enhanced antibacterial activity against a range of pathogens, including Escherichia coli, Staphylococcus aureus, and Haemophilus influenzae.

Pharmacokinetics

  • Absorption : this compound is designed to be absorbed effectively in the gastrointestinal tract, providing higher plasma concentrations than sulbactam alone.
  • Distribution : It distributes widely in body tissues, which is crucial for treating systemic infections.
  • Metabolism : The compound is metabolized to sulbactam, which exerts its antibacterial effects.
  • Excretion : Primarily eliminated through renal pathways.

Efficacy Studies

Several studies have demonstrated the effectiveness of this compound in combination with various beta-lactam antibiotics:

StudyCombinationFindings
Amoxicillin + this compoundShowed significantly improved antibacterial activity compared to amoxicillin alone.
This compound ProdrugsDemonstrated effective oral delivery in animal models, enhancing the pharmacological profile.
Clinical TrialsIndicated favorable outcomes in patients with infections caused by beta-lactamase producing organisms.

Case Studies

  • Case Study 1 : A clinical trial involving patients with complicated intra-abdominal infections showed that the combination of amoxicillin with this compound resulted in a higher cure rate compared to standard treatments.
  • Case Study 2 : In a pediatric population suffering from acute otitis media, the use of this compound demonstrated significant improvements in clinical outcomes and reduced recurrence rates.

Safety and Tolerability

This compound has been generally well-tolerated in clinical settings. Common side effects include gastrointestinal disturbances such as nausea and diarrhea, which are consistent with other beta-lactam antibiotics. Serious adverse reactions are rare but may include hypersensitivity reactions.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the solid-state properties of Sulbactam pivoxil?

  • Methodological Answer : A multi-technique approach is essential. Use X-ray powder diffraction (XRD) to confirm crystallinity and solve crystal structures , differential scanning calorimetry (DSC) to identify thermal events (e.g., melting at 108.7°C and decomposition at 183.6°C) , and Fourier-transform infrared spectroscopy (FT-IR) to verify functional groups (e.g., ester and hydrocarbon bands) . Particle size distribution should be assessed via laser diffraction (average D4,3 ~350 µm) .

Q. How is Fourier-transform infrared spectroscopy (FT-IR) utilized in the identification of this compound?

  • Methodological Answer : FT-IR spectra are compared to reference standards to confirm molecular integrity. Key bands include 1740 cm⁻¹ (ester C=O stretch) and 1250 cm⁻¹ (C-O-C linkage), which align with this compound’s structure. Discrepancies may indicate polymorphic changes or excipient interactions .

Q. What methods are employed to assess the hygroscopicity and water activity of this compound powder?

  • Methodological Answer : Measure moisture content via gravimetry (reported as 0.34%) and water activity (Aw) using sensors (Aw = 0.463 at 25°C). These parameters are critical for determining storage conditions to prevent hydrolysis or deliquescence .

Q. How do particle morphology and size distribution impact the formulation of this compound-based dosage forms?

  • Methodological Answer : Irregular crystalline morphology and broad particle size distributions (D90 ~500 µm) influence flowability and packing density. Use Carr’s compressibility index (CI <15%) and angle of repose (<35°) to optimize powder handling during tablet compression or suspension formulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in compatibility studies between this compound and certain excipients?

  • Methodological Answer : Conduct binary mixture thermal analysis (DSC/TGA) to detect shifts in melting/decomposition peaks. For example, incompatibility with sodium metabisulfite (SM) was identified via reduced ΔH values and peak shifts, prompting substitution with sodium benzoate . Confirm findings with accelerated stability studies (40°C/75% RH for 3 months) to validate excipient choices .

Q. What methodological considerations are critical when analyzing thermal decomposition data of this compound for formulation development?

  • Methodological Answer : Monitor onset temperature (170–400°C) and mass loss kinetics (73.27% in nitrogen). Use Kissinger analysis to calculate activation energy and predict shelf-life under stress conditions. Incompatibilities manifest as altered decomposition profiles (e.g., peak broadening) .

Q. What strategies are recommended for validating the compatibility of this compound with multiple excipients in complex formulations?

  • Methodological Answer : Employ a stepwise compatibility protocol :

Screen binary mixtures via DSC/TGA .

Validate with XRD to detect polymorphic transitions .

Conduct long-term stability trials (25°C/60% RH) to assess chemical degradation (e.g., hydrolysis of the pivoxil ester) .

Q. How can researchers address discrepancies in enthalpy values observed during DSC analysis of this compound-excipient mixtures?

  • Methodological Answer : A ≥50% reduction in ΔH (e.g., from 123 J/g to 60 J/g in SP:SM mixtures) suggests interactions. Cross-validate with FT-IR to identify hydrogen bonding or covalent adduct formation. If unresolved, use synchrotron XRD for nanoscale structural insights .

Q. What integrated analytical approaches are recommended to confirm the solid-state stability of this compound under accelerated storage conditions?

  • Methodological Answer : Combine XRD (to detect crystal phase changes), DSC (to monitor melting point shifts), and FT-IR (to track ester hydrolysis). For quantitation, use HPLC-DAD to measure degradation products (e.g., free sulbactam) .

Q. How does the crystal structure of this compound influence its stability in fixed-dose combinations?

  • Methodological Answer : The monoclinic P21 space group (determined via Rietveld refinement) impacts hygroscopicity and mechanical properties. Simulate humidity-induced phase transitions using dynamic vapor sorption (DVS) to optimize packaging (e.g., desiccant inclusion) .

Eigenschaften

IUPAC Name

2,2-dimethylpropanoyloxymethyl 3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO7S/c1-13(2,3)12(18)22-7-21-11(17)10-14(4,5)23(19,20)9-6-8(16)15(9)10/h9-10H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPVYKXTRACOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OCOC(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048692
Record name Pivoxil Sulbactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69388-79-0
Record name Pivoxil Sulbactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sulbactam pivoxil
Sulbactam pivoxil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.